Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol
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Overview
Description
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is a chemical compound characterized by its pyrrolidine ring structure with two hydroxymethyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol typically involves the use of 1,3-dipolar cycloaddition reactions. One method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction yields the desired compound with a moderate overall yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride
- Rel-(3R,4R)-3-Fluoro-4-methylpyrrolidine
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Uniqueness
Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is unique due to its specific arrangement of hydroxymethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
ZRERAZQFEFFXSJ-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)CO)CO |
Canonical SMILES |
C1C(C(CN1)CO)CO |
Origin of Product |
United States |
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